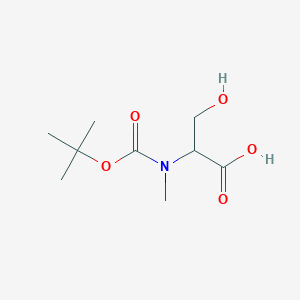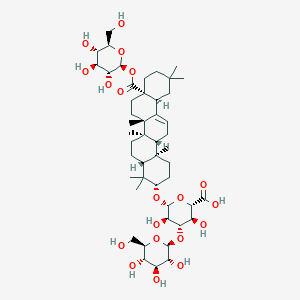
4-(2-Methylphenyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylphenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted at the 2-position with an amino group and at the 4-position with a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 2-methylphenylamine under basic conditions. The reaction typically requires a catalyst such as palladium and a base like potassium carbonate. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylphenyl)pyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
4-(2-Methylphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(2-Methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyridin-2-amine: Similar structure but lacks the 2-methylphenyl group.
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: Contains an imidazo ring fused to the pyridine ring.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Features a quinazoline ring system
Uniqueness
4-(2-Methylphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
4-(2-methylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H12N2/c1-9-4-2-3-5-11(9)10-6-7-14-12(13)8-10/h2-8H,1H3,(H2,13,14) |
Clé InChI |
LBCDBSNUUFVOLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis](/img/structure/B12304289.png)

![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride](/img/structure/B12304300.png)


![3a,4a,5,7,8,8a,9,9a-Octahydro-5,8a-dimethyl-3-methylenenaphtho[2,3-b]furan-2,6(3H,4H)-dione](/img/structure/B12304327.png)
![2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12304336.png)


![1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl](/img/structure/B12304346.png)
![1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride](/img/structure/B12304347.png)
![[3-hydroxy-10,13-dimethyl-17-[1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12304356.png)
![2-[1-Hydroxy-1-(4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B12304358.png)

